molecular formula C4H5Cl2NO2 B3253661 2,2-Dichloro-3-oxobutanamide CAS No. 22543-23-3

2,2-Dichloro-3-oxobutanamide

Cat. No.: B3253661
CAS No.: 22543-23-3
M. Wt: 169.99 g/mol
InChI Key: ITFHDLJYTOXTOZ-UHFFFAOYSA-N
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Description

2,2-Dichloro-3-oxobutanamide is an organic compound with the molecular formula C4H5Cl2NO2 It is a derivative of butanamide, characterized by the presence of two chlorine atoms and a keto group at the second and third positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-3-oxobutanamide typically involves the chlorination of 3-oxobutanamide. One reliable method involves the use of (diacetoxyiodo)benzene (DIB) as an oxidizing agent in the presence of a Lewis acid such as ferric chloride, zinc chloride, or cupric chloride. The reaction proceeds through the cleavage of a carbon-carbon bond, resulting in the formation of the dichlorinated product .

Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of chlorinating agents and reaction conditions is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dichloro-3-oxobutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or esters.

    Reduction: Formation of 2,2-dichloro-3-hydroxybutanamide.

    Substitution: Formation of various substituted butanamides depending on the nucleophile used.

Scientific Research Applications

2,2-Dichloro-3-oxobutanamide has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-3-oxobutanamide involves its interaction with molecular targets such as enzymes and proteins. The presence of the keto group and chlorine atoms allows it to form strong interactions with active sites, potentially inhibiting enzyme activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2,2-Dichloroacetamide
  • 2,2-Dichloro-3-hydroxybutanamide
  • 2,2-Dibromo-3-oxobutanamide

Comparison: 2,2-Dichloro-3-oxobutanamide is unique due to the presence of both chlorine atoms and a keto group, which confer distinct reactivity and interaction profiles. Compared to 2,2-Dichloroacetamide, it has an additional keto group, enhancing its potential for various chemical transformations. The presence of chlorine atoms differentiates it from 2,2-Dichloro-3-hydroxybutanamide, which has a hydroxyl group instead of a keto group.

Properties

IUPAC Name

2,2-dichloro-3-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Cl2NO2/c1-2(8)4(5,6)3(7)9/h1H3,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFHDLJYTOXTOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)N)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20723840
Record name 2,2-Dichloro-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20723840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22543-23-3
Record name 2,2-Dichloro-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20723840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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